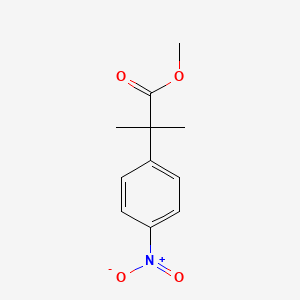

Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Vue d'ensemble

Description

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-methyl-2-(4-nitrophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-methyl-2-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The ester group can also be hydrolyzed to release the corresponding acid, which may exert biological effects .

Comparaison Avec Des Composés Similaires

Methyl 2-(4-nitrophenyl)propanoate: Similar structure but lacks the additional methyl group at the 2-position.

Methyl 2-methyl-2-(2-nitrophenyl)propanoate: Similar structure but with the nitro group in the ortho position instead of the para position.

Uniqueness: Methyl 2-methyl-2-(4-nitrophenyl)propanoate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities .

Activité Biologique

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS No. 59115-08-1) is an organic compound with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Effects : Derivatives of this compound have been explored for their anti-inflammatory properties, which may have therapeutic implications in treating inflammatory diseases.

- Potential Drug Development : The structural features of this compound position it as a promising lead compound in drug formulation due to its unique chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets within biological systems:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Ester Hydrolysis : The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with biological targets, enhancing its pharmacological profile .

Research Findings and Case Studies

Several studies have highlighted the potential applications and biological activities of this compound:

-

Antimicrobial Activity :

- A study indicated that derivatives of this compound showed significant antimicrobial activity against various pathogens. The nitro group was essential for this activity, suggesting that modifications to the structure could enhance efficacy.

-

Anti-inflammatory Studies :

- Research exploring the anti-inflammatory properties of related compounds has shown promising results. For instance, derivatives containing the 4-nitrophenyl moiety demonstrated inhibition of pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

-

Synthesis and Structure-Activity Relationship (SAR) :

- Investigations into the synthesis of this compound revealed that variations in substituents significantly influenced biological activity. For example, changing the position of the nitro group affected both antimicrobial and anti-inflammatory properties, emphasizing the importance of structural modifications in drug design .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-methyl-2-(2-nitrophenyl)propanoate | C12H15NO4 | Similar structure but lacks one carbon atom |

| Methyl 3-methyl-3-(3-nitrophenyl)propanoate | C11H13NO4 | Different position of the nitro group |

| Methyl 4-methyl-4-(4-nitrophenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different uses |

Propriétés

IUPAC Name |

methyl 2-methyl-2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIFLIPJUZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.